Benzenethiol, 2-amino-3-bromo-5-methyl- Benzenethiol, 2-amino-3-bromo-5-methyl-
Brand Name: Vulcanchem
CAS No.: 56536-87-9
VCID: VC20646384
InChI: InChI=1S/C7H8BrNS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3
SMILES:
Molecular Formula: C7H8BrNS
Molecular Weight: 218.12 g/mol

Benzenethiol, 2-amino-3-bromo-5-methyl-

CAS No.: 56536-87-9

Cat. No.: VC20646384

Molecular Formula: C7H8BrNS

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Benzenethiol, 2-amino-3-bromo-5-methyl- - 56536-87-9

Specification

CAS No. 56536-87-9
Molecular Formula C7H8BrNS
Molecular Weight 218.12 g/mol
IUPAC Name 2-amino-3-bromo-5-methylbenzenethiol
Standard InChI InChI=1S/C7H8BrNS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3
Standard InChI Key ZZPORVCDJFEKFC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Br)N)S

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s systematic IUPAC name, 2-amino-3-bromo-5-methylbenzenethiol, reflects the positions of its substituents: the amino group at position 2, bromine at position 3, methyl at position 5, and thiol at position 1 (Figure 1) . Its molecular formula, C₇H₈BrNS, corresponds to a molecular weight of 218.12 g/mol, as calculated by PubChem . The SMILES notation CC1=CC(=C(C(=C1)Br)N)S and InChIKey ZZPORVCDJFEKFC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Identifiers of 2-Amino-3-bromo-5-methylbenzenethiol

PropertyValueSource
CAS Number56536-87-9
Molecular FormulaC₇H₈BrNS
Molecular Weight218.12 g/mol
SMILESCC1=CC(=C(C(=C1)Br)N)S
InChIKeyZZPORVCDJFEKFC-UHFFFAOYSA-N
Synonyms2-Amino-3-bromo-5-methylbenzenethiol, DTXSID10485824

The planar benzene ring adopts a conformation where steric and electronic effects from substituents influence reactivity. The thiol group’s acidity (pKa ~6.5–8.5 for aromatic thiols) and the amino group’s nucleophilicity render the compound amenable to electrophilic substitutions and metal coordination .

Synthesis and Manufacturing

Hypothetical Synthetic Pathways

While no direct synthesis of 2-amino-3-bromo-5-methylbenzenethiol is reported in the literature, analogous routes for halogenated thiols suggest feasible strategies. A plausible multi-step approach involves:

  • Bromination of 2-Amino-5-methylphenol:
    Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) could introduce bromine at position 3 .

  • Thiolation via Diazotization:
    Conversion of the phenol group to a thiol may proceed through a diazonium intermediate. Treatment with thiourea (NH₂CSNH₂) under acidic conditions replaces the hydroxyl (-OH) group with -SH .

  • Purification and Isolation:
    Column chromatography or recrystallization from solvents like ethanol/water mixtures yields the pure product.

This route mirrors methods for synthesizing structurally related compounds, such as 3-bromo-5-methylphenol (CAS 74204-00-5), where bromination and functional group interconversion are critical . Notably, trichloroisocyanuric acid—a chlorinating agent used in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide—could theoretically be adapted for bromination if paired with a bromide source .

Physicochemical Properties

Spectral Data and Analytical Characterization

PubChem reports infrared (IR) and Raman spectra for 2-amino-3-bromo-5-methylbenzenethiol, though detailed peak assignments are unavailable . General spectral features can be inferred:

  • IR Spectroscopy:

    • S-H Stretch: ~2550–2600 cm⁻¹ (weak, indicative of thiols).

    • N-H Stretch: ~3300–3500 cm⁻¹ (primary amine).

    • C-Br Stretch: ~500–600 cm⁻¹.

  • Raman Spectroscopy:

    • Strong bands corresponding to C-S (≈630 cm⁻¹) and C-Br (≈300 cm⁻¹) vibrations.

Table 2: Hypothetical Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Melting Point80–100°CAnalogous brominated thiols
Boiling Point280–300°C (dec.)High molecular weight aromatics
SolubilityInsoluble in water; soluble in DCM, ethanolPolar aprotic solvents

Applications and Research Frontiers

Organic Synthesis and Catalysis

The compound’s functional groups make it a candidate for:

  • Cross-Coupling Reactions: The bromo group participates in Suzuki-Miyaura couplings to form biaryl structures, a strategy employed in synthesizing non-linear optical (NLO) materials .

  • Ligand Design: The thiol and amino groups can coordinate transition metals (e.g., Cu, Pd), facilitating catalytic cycles in C-N bond-forming reactions .

Materials Science

Brominated aromatic thiols are precursors to self-assembled monolayers (SAMs) on metal surfaces. The methyl group enhances hydrophobicity, potentially stabilizing SAMs in aqueous environments .

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